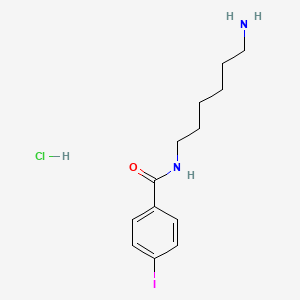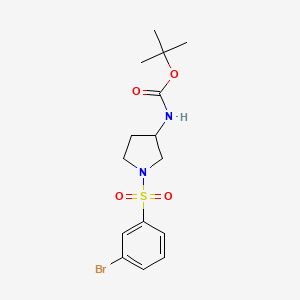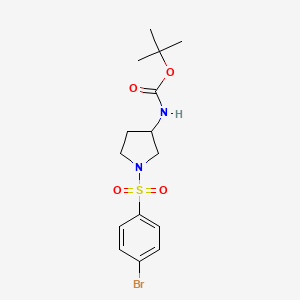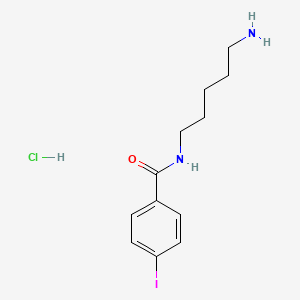
N-(5-Aminopentyl)-4-iodobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Aminopentyl)-4-iodobenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with an iodine atom at the para position and an aminopentyl chain at the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-4-iodobenzamide hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 1,5-diaminopentane.
Amidation Reaction: The 4-iodobenzoic acid is first converted to 4-iodobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 1,5-diaminopentane to form N-(5-Aminopentyl)-4-iodobenzamide.
Formation of Hydrochloride Salt: The final step involves treating the amide with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The aminopentyl chain can be oxidized to form corresponding imines or reduced to yield secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of N-(5-Aminopentyl)-4-thiobenzamide or N-(5-Aminopentyl)-4-aminobenzamide.
Oxidation: Formation of N-(5-Iminopentyl)-4-iodobenzamide.
Reduction: Formation of N-(5-Aminopentyl)-4-iodobenzylamine.
Scientific Research Applications
N-(5-Aminopentyl)-4-iodobenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its iodine atom makes it a versatile intermediate for various coupling reactions.
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-4-iodobenzamide hydrochloride depends on its specific application:
Molecular Targets: It can interact with proteins, nucleic acids, or other biomolecules, depending on its functionalization.
Pathways Involved: In biological systems, it may modulate signaling pathways or enzyme activities, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopentyl)acetamide hydrochloride
- N-(5-Aminopentyl)maleimide hydrochloride
Uniqueness
N-(5-Aminopentyl)-4-iodobenzamide hydrochloride is unique due to the presence of both an iodine atom and an aminopentyl chain. This combination provides distinct reactivity and interaction profiles compared to other similar compounds. The iodine atom allows for specific radiolabeling applications, while the aminopentyl chain offers flexibility in conjugation with other molecules.
Properties
IUPAC Name |
N-(5-aminopentyl)-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O.ClH/c13-11-6-4-10(5-7-11)12(16)15-9-3-1-2-8-14;/h4-7H,1-3,8-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPUHFDQNYBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





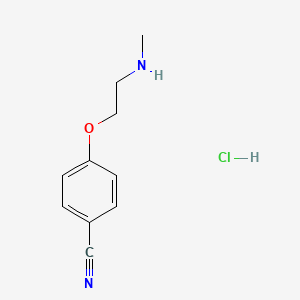

![4-Chloro-3'-fluoro[1,1'-biphenyl]-3-methanol](/img/structure/B8243706.png)

